

Application Note: Quantification of Flazasulfuron in Soil Samples Using HPLC-UV

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Compound of Interest

Compound Name: Flazasulfuron

Cat. No.: B046402

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AN-HPLC-028

Introduction

Flazasulfuron is a sulfonylurea herbicide used for broad-spectrum weed control in various agricultural settings. Its persistence and mobility in soil are of environmental concern, necessitating a reliable and validated analytical method for its quantification in soil matrices. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of **flazasulfuron** in soil samples. The described protocol provides a sensitive and accurate procedure for researchers and environmental scientists.

Principle

This method involves the extraction of **flazasulfuron** from soil samples using an organic solvent, followed by cleanup and analysis by reverse-phase HPLC with UV detection.

Flazasulfuron is separated from other matrix components on a C18 column and quantified using an external standard calibration curve. The UV detector is set to a wavelength where **flazasulfuron** exhibits strong absorbance, ensuring high sensitivity.

Experimental Protocols

1. Apparatus and Reagents

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, and autosampler.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Ultrasonic bath.
- Centrifuge.
- Rotary evaporator.
- Vortex mixer.
- Analytical balance.
- Syringe filters (0.45 μ m, PTFE).
- Glassware (volumetric flasks, pipettes, beakers, etc.).
- **Flazasulfuron** analytical standard ($\geq 98\%$ purity).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Acetic acid (glacial, analytical grade).
- Methylene chloride (analytical grade).
- Sodium sulfate (anhydrous, analytical grade).

2. Standard Solution Preparation

- **Stock Standard Solution (100 μ g/mL):** Accurately weigh 10 mg of **flazasulfuron** analytical standard and transfer it to a 100 mL volumetric flask. Dissolve in acetonitrile and make up to the mark. This solution should be stored at 4°C in the dark.
- **Working Standard Solutions:** Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the desired calibration range

(e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).

3. Soil Sample Preparation and Extraction

- Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.
- Weigh 20 g of the homogenized soil sample into a 100 mL beaker.
- Add 40 mL of acetonitrile to the soil sample.
- Place the beaker in an ultrasonic bath and sonicate for 15 minutes to ensure efficient extraction.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Decant the supernatant into a clean flask.
- Repeat the extraction process (steps 3-6) with another 40 mL of acetonitrile.
- Combine the supernatants and concentrate the extract to approximately 5 mL using a rotary evaporator at 40°C.
- Add 20 mL of deionized water to the concentrated extract and transfer to a separatory funnel.
- Perform a liquid-liquid extraction by shaking with 20 mL of methylene chloride for 2 minutes.
- Allow the layers to separate and collect the organic (lower) layer.
- Pass the organic layer through a funnel containing anhydrous sodium sulfate to remove any residual water.
- Evaporate the methylene chloride extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 2 mL of the mobile phase.
- Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

4. HPLC-UV Operating Conditions

The following chromatographic conditions have been found suitable for the analysis of **flazasulfuron**:

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : Water with 0.1% Acetic Acid (55:45, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
UV Detection Wavelength	245 nm
Run Time	15 minutes

Data Presentation

Method Validation Summary

The described method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the table below.

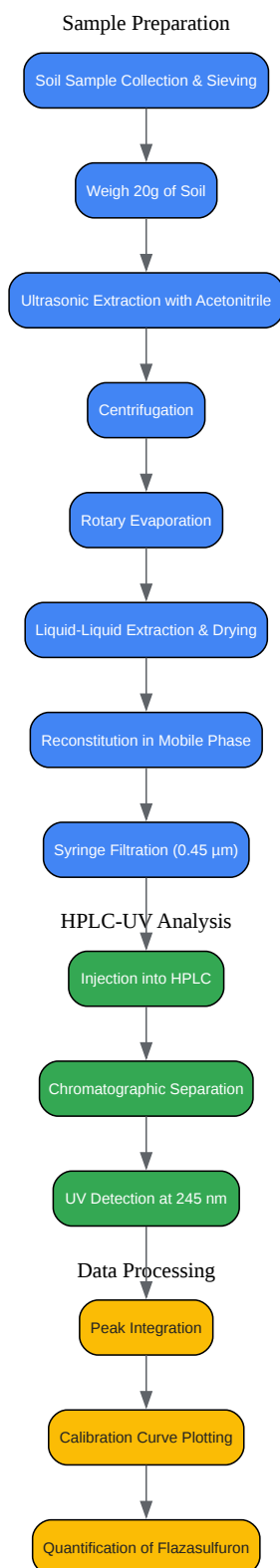
Parameter	Result
Linearity Range	0.1 - 10.0 µg/mL
Correlation Coefficient (r ²)	> 0.999
Retention Time	Approximately 11.5 min[1]
Limit of Detection (LOD)	0.02 µg/mL[1]
Limit of Quantification (LOQ)	2.5 ng/g (ppb)[2]
Mean Recovery	85% - 105%
Relative Standard Deviation (RSD)	< 10%

Recovery Study

Recovery studies were performed by fortifying blank soil samples with known concentrations of **flazasulfuron** (at the LOQ and 10x LOQ). The samples were then extracted and analyzed using the described protocol.

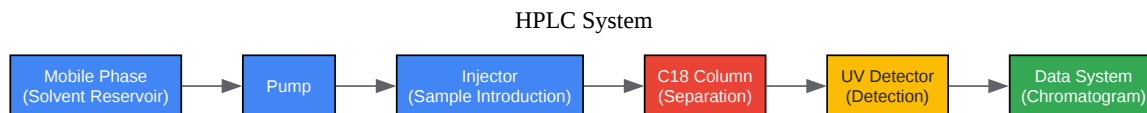
Spiking Level (ng/g)	Mean Recovery (%)	RSD (%)
2.5	92.5	6.8
25	98.2	4.5

Visualizations



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Caption: Experimental workflow for **Flazasulfuron** quantification in soil.



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Caption: Principle of HPLC-UV analysis for **Flazasulfuron**.

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References

- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
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